2,3-Dimethyloxolane-3-carboxylic acid
Description
Properties
IUPAC Name |
2,3-dimethyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-7(2,6(8)9)3-4-10-5/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWQLYRFPBSKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Starting Material: Methylated oxolanes or oxiranes with appropriate substitution patterns.
- Oxidation Conditions:
- Catalysts: Transition metal complexes such as rhodium, iridium, or ruthenium-based catalysts.
- Oxidants: CO₂, H₂, or molecular oxygen.
- Solvents: Organic acids (e.g., acetic acid) or polar aprotic solvents.
Research Findings:
A pioneering work demonstrated the synthesis of higher carboxylic acids from ethers using CO₂ and H₂ in the presence of Rh-based catalytic systems, with acetic acid acting as a solvent and promoter. The process involves initial ring-opening of the oxolane, followed by catalytic carboxylation and oxidation to form the acid.
| Entry | Catalyst | Oxidant | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | {RhCl(CO)₂}₂ | H₂, CO₂ | Acetic acid | 75 | Efficient ring-opening and carboxylation |
| 2 | IrI₄ | CO₂ | Acetic acid | 68 | Selective oxidation, mild conditions |
| 3 | Ru-based catalyst | H₂ | Organic acid | 70 | Accelerated reaction at elevated temperature |
Cyclization and Functional Group Transformation
Overview:
Another approach involves cyclization of suitable diols or keto-alcohols to form the oxolane ring, followed by functionalization to introduce the carboxylic acid group.
Methodology:
Research Findings:
This method is effective when starting from readily available diols, with oxidation conditions carefully controlled to avoid over-oxidation or ring cleavage.
| Entry | Starting Material | Oxidizing Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,3-Dimethyl-1,4-dioxane | KMnO₄ | Aqueous, reflux | 65 | Selective oxidation of methyl groups |
| 2 | 2,3-Dimethyl-oxolane derivatives | CrO₃ | Anhydrous, cold | 60 | Controlled oxidation to prevent ring degradation |
Decarboxylative Acylation and Catalytic Carboxylation
Overview:
Recent advances include decarboxylative acylation of carboxylic acids and catalytic carboxylation of olefins or epoxides, which can be adapted to synthesize DMOC acid.
Methodology:
- Use of photocatalysts such as iridium complexes to generate alkyl radicals from carboxylates.
- Coupling with suitable acyl sources or olefins to form the desired carboxylic acid.
Research Findings:
A notable protocol involves photoinduced decarboxylation of aliphatic carboxylic acids, followed by radical coupling to form the oxolane ring with a carboxylic acid group.
| Entry | Catalyst | Light Source | Substrate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LEDs | 3,4-Dimethoxyphenylpropanoic acid | 98 | Efficient decarboxylative acylation |
Summary of Key Data
| Preparation Method | Catalysts / Reagents | Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic oxidation of ethers | Rh, Ir, Ru catalysts + H₂/CO₂ | Elevated temperature, organic acids | 65-75% | High selectivity, scalable | Requires expensive catalysts |
| Cyclization + oxidation | KMnO₄, CrO₃ | Reflux, controlled oxidation | 60-70% | Uses common reagents | Risk of ring cleavage |
| Photocatalytic decarboxylation | Iridium photocatalysts + light | Room temperature, inert atmosphere | 98% | Mild conditions, high yield | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2,3-Dimethyloxolane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s enantiomers exhibit different biological activities, making it valuable in studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development and as a probe in biochemical assays.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific enantiomer and the biological system being studied .
Comparison with Similar Compounds
Comparison with Oxolane Derivatives
The oxolane ring is a common scaffold in cyclic ethers and carboxylic acids. Key structural analogs include:
Key Differences :
- The presence of a carboxylic acid group in this compound distinguishes it from non-acidic oxolanes like 2-methyl-1,3-dioxolane. This functional group enhances reactivity in condensation or metal-coordination reactions, as seen in metal carboxylates derived from cyclic acids .
- Compared to 2-methyl-2-ethyl-1,3-dioxolane, the dual methyl substitution in the target compound may reduce steric hindrance around the carboxylic acid, favoring interactions in catalytic or polymeric systems.
Comparison with Cyclic Carboxylic Acids
Cyclic carboxylic acids, such as cyclohexanedicarboxylic acid (CHDA) or cyclopropanedicarboxylic acid, share structural motifs with the target compound. Data from patent literature highlight:
Key Insights :
- Unlike dicarboxylic acids (e.g., CHDA), the monocarboxylic nature of this compound may limit its utility in cross-linked polymer networks but enhance solubility in organic media .
Comparison with Aromatic Carboxylic Acids
Aromatic analogs like caffeic acid (3,4-dihydroxybenzeneacrylic acid) differ significantly:
Key Contrasts :
- Its aliphatic structure may favor applications in hydrophobic matrices or as a building block for non-aromatic polymers.
Research Findings and Hypotheses
- Metal Carboxylate Formation: Based on patent data, monocarboxylic acids with ≥6 carbon atoms (including cyclic variants) can form thermally stable metal carboxylates. The target compound’s cyclic structure and methyl groups may enhance thermal stability compared to linear analogs .
- Solubility Profile: Methyl-substituted oxolanes exhibit lower polarity than unsubstituted analogs. The carboxylic acid group may balance this, enabling solubility in both polar and non-polar solvents .
Biological Activity
2,3-Dimethyloxolane-3-carboxylic acid (CAS No. 1461715-64-9) is a carboxylic acid derivative characterized by a five-membered oxolane ring with two methyl groups and a carboxylic acid functional group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- Structure :
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carboxylic acid group enables the compound to participate in hydrogen bonding and ionic interactions, which may enhance its affinity for enzymes and receptors involved in metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests showed that it can inhibit the growth of certain bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
This table summarizes the MIC values demonstrating the compound's potential as an antimicrobial agent.
Anti-inflammatory Properties
In addition to antimicrobial activity, this compound has shown promise in reducing inflammation. A study on murine models indicated that administration of this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various carboxylic acids, including this compound. The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
- Inflammation Model : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a reduction of paw swelling and inflammatory markers compared to the control group. This suggests its potential application in treating inflammatory diseases .
Pharmacokinetics
Studies on the pharmacokinetics of this compound indicate favorable absorption characteristics when administered orally. The compound demonstrates moderate bioavailability due to its lipophilic nature.
Toxicity Profile
Toxicological assessments have shown that this compound has a low toxicity profile. In acute toxicity tests conducted on rodents, no significant adverse effects were observed at doses up to 500 mg/kg body weight .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2,3-Dimethyloxolane-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves cyclization of substituted diols or keto-acids under acidic catalysis. For example, analogous oxolane-carboxylic acids are synthesized via Pictet-Spengler reactions or aldehyde-condensation followed by oxidation (e.g., refluxing with HCl/acetic acid and purification via recrystallization or column chromatography) . Optimization includes adjusting stoichiometry, temperature, and catalyst type (e.g., trifluoroacetic acid for mild conditions). Yield improvements may involve iterative pH adjustments during crystallization .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions and ring conformation (e.g., coupling constants for stereochemical analysis) .
- Chiral HPLC or polarimetry : To resolve enantiomers if the compound exhibits chirality .
- X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .
Q. What are the recommended protocols for handling and storing this compound in laboratory settings?
- Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. For handling, use anhydrous solvents and gloveboxes to avoid moisture. Safety protocols should align with MedChemExpress guidelines for carboxylic acids: wear PPE, avoid inhalation, and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Purity validation : Use LC-MS or elemental analysis to confirm compound integrity, as impurities (e.g., unreacted precursors) may skew bioassay results .
- Dose-response studies : Test across multiple concentrations to identify non-linear effects or off-target interactions.
- Orthogonal assays : Validate enzyme inhibition claims using both fluorometric and calorimetric methods to rule out assay-specific artifacts .
Q. What strategies are effective for studying the stereochemical influence of this compound in enzyme-substrate interactions?
- Methodology :
- Enantiomer-specific synthesis : Prepare (R)- and (S)-enantiomers via chiral catalysts (e.g., BINAP-metal complexes) .
- Kinetic assays : Compare and values for each enantiomer using purified enzymes (e.g., esterases or decarboxylases) .
- Molecular docking : Perform computational simulations to map binding pocket interactions and explain stereoselectivity .
Q. How can researchers address discrepancies in physicochemical data (e.g., solubility, pKa) across literature sources?
- Methodology :
- Standardized measurements : Use USP/Ph.Eur. protocols for solubility (shake-flask method) and pKa (potentiometric titration) .
- Buffer compatibility studies : Test solubility in PBS, Tris-HCl, and cell culture media to identify formulation-dependent variability .
- Meta-analysis : Aggregate data from PubChem, Reaxys, and peer-reviewed studies to establish consensus values .
Key Considerations for Researchers
- Sourcing : Verify supplier reliability, as some vendors (e.g., Sigma-Aldrich) do not provide analytical certificates for rare compounds, necessitating in-house validation .
- Biological Assays : Use recombinant proteins (e.g., IL-6, MMP3) to test hypothesized mechanisms and include negative controls (e.g., ethanolamine-blocked surfaces in SPR assays) .
- Data Reproducibility : Document reaction conditions exhaustively (e.g., solvent grade, humidity) to mitigate batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
